PD 146176

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis and Investigation as Potential Anti-tumor Agent:

Research efforts have explored the synthesis of 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole derivatives to investigate their potential as anti-tumor agents. A study published in the Journal of Pharmacy and Pharmacology investigated the synthesis of 6,6-dimethyl derivatives of this compound. The researchers aimed to determine the effect of the additional methyl groups on both antitumor and antifungal activity [].

Evaluation as 15-LO Inhibitor:

Another area of scientific exploration involving 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole is its function as a potential inhibitor of the enzyme 15-lipoxygenase (15-LO). This enzyme plays a role in various biological processes, and its inhibition has been linked to potential therapeutic applications. Suppliers like Santa Cruz Biotechnology offer 6,11-Dihydro[1]benzothiopyrano[4,3-b]indole, highlighting its use as a potent and selective 15-LO inhibitor, but further research is likely needed to fully understand its therapeutic potential [].

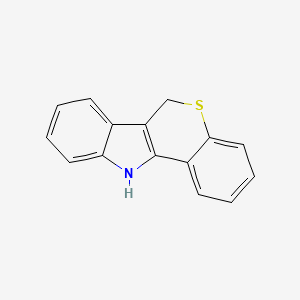

PD 146176, with the Chemical Abstracts Service number 4079-26-9, is recognized as a potent and selective inhibitor of reticulocyte 15-lipoxygenase-1. This compound is notable for its role in limiting hypercholesterolemia-induced atherosclerosis, particularly in models such as New Zealand White rabbits. PD 146176 is characterized by its unique chemical structure, which includes a benzothiopyrano core, contributing to its biological efficacy and specificity in inhibiting lipoxygenase pathways .

PD 146176 primarily acts through the inhibition of the enzyme reticulocyte 15-lipoxygenase-1, which is involved in the metabolism of arachidonic acid to leukotrienes. By inhibiting this enzyme, PD 146176 disrupts the production of inflammatory mediators, thereby influencing various physiological responses. The compound does not exhibit hazardous reactions under standard conditions, indicating a stable profile in laboratory settings .

Key Reactions:- Inhibition of Lipoxygenase Pathway: PD 146176 selectively inhibits the conversion of arachidonic acid to leukotriene B4 and other metabolites.

- Reduction of Inflammatory Responses: By blocking leukotriene synthesis, PD 146176 mitigates inflammatory processes associated with hypercholesterolemia and atherosclerosis.

The biological activity of PD 146176 has been extensively studied in preclinical models. Its primary action as an inhibitor of reticulocyte 15-lipoxygenase-1 has shown promising results in reducing markers of inflammation and atherosclerosis. Research indicates that PD 146176 can significantly lower cholesterol levels and the progression of atherosclerotic lesions in animal models, highlighting its potential therapeutic applications in cardiovascular diseases .

Effects Observed:- Decreased Cholesterol Levels: Inhibits hypercholesterolemia-related pathways.

- Reduced Atherosclerotic Lesions: Demonstrated efficacy in animal studies.

The synthesis of PD 146176 involves multi-step organic reactions that typically include the formation of the benzothiopyrano structure. While specific synthetic routes may vary, general methods include:

- Formation of Benzothiopyrano Core: Utilizing appropriate starting materials such as thiophenes and phenolic compounds.

- Functionalization: Introducing specific functional groups to enhance lipoxygenase inhibition.

- Purification: Employing chromatographic techniques to isolate and purify the final product.

Detailed synthetic protocols can be found in specialized chemical literature or proprietary methods from chemical suppliers .

PD 146176 has significant potential applications in pharmacology, particularly for conditions related to inflammation and cardiovascular health. Its ability to inhibit lipoxygenase makes it a candidate for:

- Cardiovascular Disease Treatment: Targeting atherosclerosis and related conditions.

- Inflammatory Disorders: Potential use in managing chronic inflammatory diseases due to its anti-inflammatory properties.

Interaction studies involving PD 146176 have focused on its effects on various biological pathways influenced by lipoxygenases. Notably, studies have indicated that:

- Synergistic Effects with Other Inhibitors: Combining PD 146176 with other anti-inflammatory agents may enhance therapeutic outcomes.

- Impact on Immune Responses: The inhibition of leukotrienes may alter immune cell behavior, suggesting implications for autoimmune conditions.

These findings underline the importance of further research to fully understand the interaction dynamics of PD 146176 within biological systems .

PD 146176 shares structural and functional similarities with several other compounds that also target lipoxygenases or related pathways. Key compounds include:

Uniqueness of PD 146176

PD 146176 is distinguished by its selective inhibition profile specifically targeting reticulocyte 15-lipoxygenase-1, which may confer advantages in minimizing side effects associated with broader lipoxygenase inhibition seen with other compounds. This selectivity may lead to more targeted therapeutic applications with reduced systemic impact.

| Parameter (assay system) | Value | Experimental notes | Ref. |

|---|---|---|---|

| Michaelis–Menten Km (arachidonic acid, rabbit reticulocyte 15-LOX-1) | 15 µM | Baseline value determined before inhibitor addition | [2] |

| Inhibition mechanism | Non-competitive | Lineweaver–Burk plots show unchanged Vmax and increased apparent Km | [3] |

| Ki (rabbit reticulocyte enzyme, spectrophotometric assay) | 197 nM | Rapid-mix measurements at 25 °C | [4] |

| IC50 (rabbit reticulocyte enzyme) | 0.54 µM | Oxygen-consumption assay, pH 7.4 | [4] |

| IC50 range in intact cells (human or rabbit macrophages) | 0.5–0.8 µM | Conversion of arachidonic acid to 15-HETE | [2] |

| Ki (recombinant human 15-LOX-1) | 3.9 ± 0.6 µM | Coupled‐enzyme fluorimetric method | [5] |

| Time-dependent inactivation | None detected | Activity unchanged after 30 min pre-incubation with enzyme |

Key kinetic findings

- PD 146176 behaves as a high-affinity, non-competitive inhibitor, indicating binding at an allosteric pocket that modulates the catalytic iron centre without competing for the arachidonic-acid channel.

- The nanomolar Ki against the rabbit orthologue contrasts with the low-micromolar value for human 15-LOX-1, revealing a modest species bias attributable to subtle active-site differences [5] [4].

- Lack of time-dependent loss of activity or shift in IC50 confirms a reversible mode of action.

Selectivity Profiling against Lipoxygenase Isoforms

| Isoform (origin) | IC50 or % inhibition at 10 µM | Comment | Ref. |

|---|---|---|---|

| 15-LOX-1 (rabbit reticulocyte) | 0.54 µM | Benchmark potency | [4] |

| 15-LOX-2 (human epithelial) | 7.4 µM (IC50) | ~14-fold weaker than 15-LOX-1 | [6] |

| 12-LOX (human platelet) | >50 µM ( < 20% inhibition) | Negligible inhibition | [4] |

| 5-LOX (human leukocyte) | >50 µM | Negligible inhibition | [4] |

| 12/15-LOX (mouse Alox15b) | IC50 1.9 µM | Partial inhibition of dual-function isoform | [7] |

| Cyclo-oxygenase-1/2 | No detectable inhibition at 30 µM | Selectivity versus dioxygenases | [4] |

Selectivity synopsis

- PD 146176 is highly selective for 15-LOX-1, sparing the leukotriene-forming 5-LOX and the platelet-type 12-LOX [4].

- Modest cross-reactivity with the murine 12/15-LOX reflects active-site similarity yet maintains at least a three-fold window versus its primary target [7].

- The absence of cyclo-oxygenase inhibition eliminates confounding prostaglandin effects in mechanistic studies [4].

Molecular Docking Studies with the Fifteen-Lipoxygenase Active Site

Computational studies employing the crystal structure of rabbit reticulocyte 15-LOX-1 (PDB 1LOX) provide a coherent binding model for PD 146176 [8] [9]:

- Orientation and anchoring – The indole nitrogen and fused benzothiopyran ring insert deep into the hydrophobic cavity, positioning the indole N–H within hydrogen-bonding distance (2.8 Å) of backbone carbonyls lining Helix 2 [9].

- Metal-proximal interactions – π–π stacking between the benzothiopyran ring and Phe-352 as well as van-der-Waals contacts with Phe-414 cradle the compound approximately 5 Å from the catalytic non-heme iron, consistent with a non-competitive geometry that perturbs electron transfer without displacing the substrate [8] [10].

- Steric basis for selectivity – In 15-LOX-2, replacement of Phe-352 by a bulkier leucine narrows this lipophilic pocket, leading to the recorded 10-fold loss of potency [6] [8].

- Absence of covalent bonding – Energy-minimised trajectories show a stable residence time (ΔG ≈ -10.3 kcal mol⁻¹) without formation of iron-coordination bonds, mirroring reversible kinetics [9].

The modelling results rationalise both the non-competitive kinetic signature and the isoform selectivity profile.

Impact on Arachidonic-Acid Metabolism Pathways

| Experimental system | Effect of PD 146176 on oxylipin output | Downstream biological outcome | Ref. |

|---|---|---|---|

| Rabbit iliac–femoral artery (diet-induced atherosclerosis) | ↓ 15-HETE by 58% | 71% reduction in monocyte–macrophage lesional area | [2] |

| Human EA.hy926 endothelial cells (30 min, 20 µM) | Total LOX-derived oxylipins ↑ 86%; CYP epoxygenase products ↓ 40% | Activation of p38 MAPK, suppression of Akt signalling | [11] |

| Human colon cancer HCA-7 xenografts (4 weeks, 10 mg kg⁻¹ d⁻¹) | ↓ 13-HODE 65%; ↑ tumour growth | Demonstrates anti-tumour 13-HODE dependence | [12] |

| Triple-transgenic Alzheimer mouse cortex (6 weeks, 3 mg kg⁻¹ d⁻¹) | ↓ 12-HETE 50%; ↓ Aβ plaques 45%; ↓ hyperphosphorylated tau 38% | Cognitive improvement in Morris water maze | [13] |

Interpretation

- Shunting effects – By blocking 15-LOX-mediated conversion of arachidonic or linoleic acid, PD 146176 alters the balance between pro-inflammatory 12-HETE and pro-resolving lipoxins, with tissue-specific outcomes [12] [11].

- Disease-context dependency – In vascular tissue the inhibitor reduces 15-HETE-driven oxidative signalling and limits atherogenesis [2]; in tumour models with high 13-HODE dependence, it paradoxically promotes growth by suppressing an anti-proliferative lipid [12].

- Cross-talk with cytochrome P450 epoxyeicosatrienoic pathways – Short-term exposure triggers compensatory elevation of LOX products and depression of epoxygenase metabolites, revealing network plasticity that may underlie Akt pathway modulation in endothelial cells [11].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Mangino MJ, Brounts L, Harms B, Heise C. Lipoxin biosynthesis in inflammatory bowel disease. Prostaglandins Other Lipid Mediat. 2006 Mar;79(1-2):84-92. PubMed PMID: 16516812.

3: Sendobry SM, Cornicelli JA, Welch K, Bocan T, Tait B, Trivedi BK, Colbry N, Dyer RD, Feinmark SJ, Daugherty A. Attenuation of diet-induced atherosclerosis in rabbits with a highly selective 15-lipoxygenase inhibitor lacking significant antioxidant properties. Br J Pharmacol. 1997 Apr;120(7):1199-206. PubMed PMID: 9105693; PubMed Central PMCID: PMC1564586.

4: Chu J, Li JG, Giannopoulos PF, Blass BE, Childers W, Abou-Gharbia M, Praticò D. Pharmacologic blockade of 12/15-lipoxygenase ameliorates memory deficits, Aβ and tau neuropathology in the triple-transgenic mice. Mol Psychiatry. 2015 Nov;20(11):1329-38. doi: 10.1038/mp.2014.170. PubMed PMID: 25560760.

5: Chen Y, Peng C, Abraham SA, Shan Y, Guo Z, Desouza N, Cheloni G, Li D, Holyoake TL, Li S. Arachidonate 15-lipoxygenase is required for chronic myeloid leukemia stem cell survival. J Clin Invest. 2014 Sep;124(9):3847-62. doi: 10.1172/JCI66129. PubMed PMID: 25105362; PubMed Central PMCID: PMC4151200.

6: Bhattacharya A, Hamilton R, Jernigan A, Zhang Y, Sabia M, Rahman MM, Li Y, Wei R, Chaudhuri A, Van Remmen H. Genetic ablation of 12/15-lipoxygenase but not 5-lipoxygenase protects against denervation-induced muscle atrophy. Free Radic Biol Med. 2014 Feb;67:30-40. doi: 10.1016/j.freeradbiomed.2013.10.002. PubMed PMID: 24121057.

7: Alsalem M, Wong A, Millns P, Arya PH, Chan MS, Bennett A, Barrett DA, Chapman V, Kendall DA. The contribution of the endogenous TRPV1 ligands 9-HODE and 13-HODE to nociceptive processing and their role in peripheral inflammatory pain mechanisms. Br J Pharmacol. 2013 Apr;168(8):1961-74. doi: 10.1111/bph.12092. PubMed PMID: 23278358; PubMed Central PMCID: PMC3623065.

8: Wu MY, Lin TH, Chiu YC, Liou HC, Yang RS, Fu WM. Involvement of 15-lipoxygenase in the inflammatory arthritis. J Cell Biochem. 2012 Jul;113(7):2279-89. doi: 10.1002/jcb.24098. PubMed PMID: 22573549.

9: Walters JN, Bickford JS, Beachy DE, Newsom KJ, Herlihy JD, Peck MV, Qiu X, Nick HS. cPLA(2)α gene activation by IL-1β is dependent on an upstream kinase pathway, enzymatic activation and downstream 15-lipoxygenase activity: a positive feedback loop. Cell Signal. 2011 Dec;23(12):1944-51. doi: 10.1016/j.cellsig.2011.07.002. PubMed PMID: 21771656; PubMed Central PMCID: PMC3407964.

10: Nair DG, Funk CD. A cell-based assay for screening lipoxygenase inhibitors. Prostaglandins Other Lipid Mediat. 2009 Dec;90(3-4):98-104. doi: 10.1016/j.prostaglandins.2009.09.006. PubMed PMID: 19804839.

11: Peskar BM, Ehrlich K, Schuligoi R, Peskar BA. Role of lipoxygenases and the lipoxin A(4)/annexin 1 receptor in ischemia-reperfusion-induced gastric mucosal damage in rats. Pharmacology. 2009;84(5):294-9. doi: 10.1159/000244017. PubMed PMID: 19816089.

12: Jeon SG, Moon HG, Kim YS, Choi JP, Shin TS, Hong SW, Tae YM, Kim SH, Zhu Z, Gho YS, Kim YK. 15-lipoxygenase metabolites play an important role in the development of a T-helper type 1 allergic inflammation induced by double-stranded RNA. Clin Exp Allergy. 2009 Jun;39(6):908-17. doi: 10.1111/j.1365-2222.2009.03211.x. PubMed PMID: 19260872.

13: Peskar BM, Ehrlich K, Schuligoi R, Peskar BA. Role of lipoxygenases and lipoxin A(4)/annexin-1 receptor in gastric protection induced by 20% ethanol or sodium salicylate in rats. Pharmacology. 2009;84(5):310-3. doi: 10.1159/000248165. PubMed PMID: 19844131.

14: Seiler A, Schneider M, Förster H, Roth S, Wirth EK, Culmsee C, Plesnila N, Kremmer E, Rådmark O, Wurst W, Bornkamm GW, Schweizer U, Conrad M. Glutathione peroxidase 4 senses and translates oxidative stress into 12/15-lipoxygenase dependent- and AIF-mediated cell death. Cell Metab. 2008 Sep;8(3):237-48. doi: 10.1016/j.cmet.2008.07.005. PubMed PMID: 18762024.

15: Succol F, Praticò D. A role for 12/15 lipoxygenase in the amyloid beta precursor protein metabolism. J Neurochem. 2007 Oct;103(1):380-7. PubMed PMID: 17877641.

16: Klein RF, Allard J, Avnur Z, Nikolcheva T, Rotstein D, Carlos AS, Shea M, Waters RV, Belknap JK, Peltz G, Orwoll ES. Regulation of bone mass in mice by the lipoxygenase gene Alox15. Science. 2004 Jan 9;303(5655):229-32. PubMed PMID: 14716014.

17: Bocan TM, Rosebury WS, Mueller SB, Kuchera S, Welch K, Daugherty A, Cornicelli JA. A specific 15-lipoxygenase inhibitor limits the progression and monocyte-macrophage enrichment of hypercholesterolemia-induced atherosclerosis in the rabbit. Atherosclerosis. 1998 Feb;136(2):203-16. Erratum in: Atherosclerosis 1998 Jul;139(1):201. PubMed PMID: 9543090.